![molecular formula C18H15ClN2O4 B5170476 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)
4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid
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Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions that include forming co-crystals, organic acids treated with amino-chloropyridine derivatives for cocrystallization, and the manipulation of various functional groups to achieve the desired molecular architecture. For instance, the co-crystal formation of benzoic acid derivatives with pyridine rings through hydrogen bonds demonstrates a method of structuring related compounds (Lemmerer & Bourne, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid has been elucidated using various spectroscopic techniques, including NMR, UV–VIS, and IR spectroscopy. These methods confirm the structures of azo-benzoic acids and their precursors, showcasing the importance of detailed molecular structure analysis in understanding the compound's properties and potential applications (Baul et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and its derivatives are influenced by their molecular structure. The synthesis and study of triorganostannyl esters of substituted aminobenzoic acids reveal insights into the physicochemical properties that affect both the photophysical properties of metals and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of the compound under different conditions. The co-crystal formation and interaction with benzoic acid molecules through hydrogen bonds affect the compound's physical properties and its applications (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are crucial for the compound's applications in synthesis and development of new materials or pharmaceuticals. The formation of complexes with organotin IV and their biological applications showcases the diverse chemical properties and potential applications of these compounds (Shahid et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to target nitric oxide synthase, inducible and nitric oxide synthase, brain .
Mode of Action
It is likely that the compound interacts with its targets through a mechanism similar to other benzylamine derivatives .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
4-[3-[(4-chlorophenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-13-5-1-11(2-6-13)10-20-15-9-16(22)21(17(15)23)14-7-3-12(4-8-14)18(24)25/h1-8,15,20H,9-10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSCFQZHRLBLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid |
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